molecular formula C22H22N4O2 B11282515 5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine

5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine

Cat. No.: B11282515
M. Wt: 374.4 g/mol
InChI Key: VCMXYPCLLVHZEU-UHFFFAOYSA-N
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Description

5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cycloaddition reactions under controlled conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of the dimethyl and phenylethyl groups. This is often done through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism by which 5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-N-(1-phenylpropan-2-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
  • 5,5-dimethyl-N-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Uniqueness

The uniqueness of 5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine lies in its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine

InChI

InChI=1S/C22H22N4O2/c1-22(2)11-17-15(12-27-22)10-16-18-19(28-21(16)26-17)20(25-13-24-18)23-9-8-14-6-4-3-5-7-14/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,23,24,25)

InChI Key

VCMXYPCLLVHZEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)NCCC5=CC=CC=C5)C

Origin of Product

United States

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